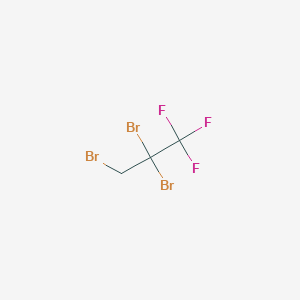

2,2,3-Tribromo-1,1,1-trifluoropropane

Description

Properties

IUPAC Name |

2,2,3-tribromo-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br3F3/c4-1-2(5,6)3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHRWWVEJJQVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382174 | |

| Record name | 2,2,3-Tribromo-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-90-9 | |

| Record name | 2,2,3-Tribromo-1,1,1-trifluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3-Tribromo-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2,3-Tribromo-1,1,1-trifluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,3-Tribromo-1,1,1-trifluoropropane, a halogenated propane derivative of interest in advanced chemical synthesis. While direct literature on this specific isomer is sparse, this document consolidates foundational knowledge by proposing a logical synthetic pathway and detailing the essential characterization techniques required for its structural verification and purity assessment. The guide is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their experimental design. Key physicochemical properties, safety protocols based on available data for the compound, and potential applications are also discussed.

Introduction

This compound (CAS No. 421-90-9) is a highly functionalized organohalogen compound.[1][2] Its structure, featuring a trifluoromethyl group adjacent to a carbon bearing two bromine atoms and a neighboring brominated carbon, suggests its potential utility as a versatile building block in organic and medicinal chemistry. The trifluoromethyl group is a well-established pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The multiple bromine atoms provide reactive handles for a variety of subsequent chemical transformations, such as cross-coupling reactions, lithiation, and nucleophilic substitutions.

This guide serves as a senior-level resource, bridging the gap in available literature by presenting a scientifically grounded, hypothetical approach to the synthesis and a detailed workflow for the comprehensive characterization of this molecule.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are critical for planning experiments, particularly for purification steps like distillation and for understanding the compound's general behavior.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 421-90-9 | [1] |

| Molecular Formula | C₃H₂Br₃F₃ | [1][2] |

| Molecular Weight | 334.75 g/mol | [2] |

| Boiling Point | 162 °C (at 760 Torr) | [3] |

| Density | ~2.497 g/cm³ (at 20 °C) | [3] |

| Appearance | (Predicted) Colorless to pale yellow liquid |

Synthesis of this compound

Proposed Synthetic Pathway: Multi-Step Bromination of 3,3,3-Trifluoropropene

The proposed synthesis involves a two-step process:

-

Electrophilic Addition: The initial step is the addition of molecular bromine (Br₂) across the double bond of 3,3,3-trifluoropropene. This reaction is expected to yield 1,2-dibromo-3,3,3-trifluoropropane. The electron-withdrawing nature of the CF₃ group directs the electrophilic attack of bromine to the terminal carbon.

-

Free-Radical Substitution: The second step involves the selective free-radical bromination of the 1,2-dibromo-3,3,3-trifluoropropane intermediate at the C2 position. This requires a radical initiator (like AIBN or UV light) and a brominating agent such as N-bromosuccinimide (NBS) to favor allylic/benzylic-type substitution over further addition reactions. The C-H bond at the C2 position is activated by the adjacent CF₃ group and bromine atom, making it the most likely site for hydrogen abstraction.

Experimental Protocol: Proposed Synthesis

Disclaimer: This is a proposed protocol and must be performed with a thorough risk assessment and appropriate safety measures.

Step 1: Synthesis of 1,2-Dibromo-3,3,3-trifluoropropane

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent excess gas to a scrubbing solution, e.g., sodium thiosulfate).

-

In a well-ventilated fume hood, chill the flask in an ice-water bath (0-5 °C).

-

Add 3,3,3-trifluoropropene (1.0 eq) dissolved in a suitable inert solvent (e.g., dichloromethane) to the flask.

-

Slowly add a solution of bromine (1.05 eq) in the same solvent via the dropping funnel over 1-2 hours. Maintain the temperature below 10 °C. The disappearance of the reddish-brown bromine color indicates reaction progress.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Wash the reaction mixture with a saturated sodium thiosulfate solution to quench any unreacted bromine, followed by a wash with saturated sodium bicarbonate and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure 1,2-dibromo-3,3,3-trifluoropropane.

Step 2: Synthesis of this compound

-

To a clean, dry flask equipped with a reflux condenser and magnetic stirrer, add the purified 1,2-dibromo-3,3,3-trifluoropropane (1.0 eq) and N-bromosuccinimide (NBS, 1.1 eq) in carbon tetrachloride.

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a UV lamp (e.g., a 254 nm lamp) to initiate the reaction.

-

Monitor the reaction progress using GC-MS. The reaction is complete when the starting material is consumed.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the final product, this compound, via fractional vacuum distillation.

Visualization of Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques is required for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of the molecule.

-

¹H NMR: The structure CH₂ Br-CBr₂(CF₃) contains only one type of proton environment: the two protons of the -CH₂Br group. These protons are diastereotopic due to the adjacent stereocenter at C2. Therefore, they are expected to appear as two separate signals, each likely a doublet, due to geminal coupling. Further coupling to the fluorine atoms (⁴J-HF) might also be observed, further splitting the signals into complex multiplets. The chemical shift is predicted to be in the downfield region (δ ≈ 3.5-4.5 ppm) due to the deshielding effect of the adjacent bromine atom.

-

¹⁹F NMR: The three fluorine atoms of the -CF₃ group are chemically equivalent. They will appear as a single signal, likely a triplet, due to coupling with the two adjacent protons of the -CH₂Br group (⁴J-FH).

-

¹³C NMR: Three distinct carbon signals are expected. The -CF₃ carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms. The -CBr₂- carbon will be significantly downfield, and the -CH₂Br carbon will be in the typical range for a brominated alkane.

Protocol for NMR Sample Preparation:

-

Accurately weigh 10-20 mg of the purified product.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed.

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[6]

-

C-H stretching: Vibrations for the sp³ C-H bonds in the -CH₂- group are expected in the 2950-3050 cm⁻¹ region.[7]

-

C-F stretching: The C-F bonds of the trifluoromethyl group will produce very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ range.

-

C-Br stretching: The C-Br bonds will show absorption in the fingerprint region, typically between 500-680 cm⁻¹.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of C-C stretching and various bending vibrations, which is unique to the molecule and serves as a "fingerprint" for identification.[7]

Protocol for IR Spectroscopy (Liquid Sample):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a single drop of the purified liquid sample directly onto the ATR crystal.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The key feature will be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio. A molecule with three bromine atoms will exhibit a characteristic cluster of peaks (M⁺, M⁺+2, M⁺+4, M⁺+6) with a relative intensity ratio of approximately 1:3:3:1. This pattern is definitive for the presence of three bromine atoms.

-

Fragmentation: Common fragmentation pathways would include the loss of a bromine radical (•Br) and the cleavage of the C-C bond, leading to fragments like [CF₃]⁺ and [CH₂Br-CBr₂]⁺.

Protocol for GC-MS Analysis:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

-

Inject a small volume (e.g., 1 µL) into the GC-MS instrument.

-

Use a temperature program that allows for the separation of the product from any impurities.

-

Analyze the resulting mass spectrum for the parent ion cluster and characteristic fragment ions.

Visualization of Characterization Workflow

Caption: Logical workflow for the structural characterization and purity analysis.

Safety, Handling, and Storage

Based on the Safety Data Sheet (SDS) for this compound, the compound presents several hazards.[1]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).[1]

-

Eye Protection: Use chemical safety goggles or a face shield.[1]

-

Skin and Body Protection: Wear a lab coat or suitable protective clothing.[1]

-

Respiratory Protection: Use only in a well-ventilated area or a certified fume hood. If ventilation is inadequate, respiratory protection is required.[1]

-

-

Handling and Storage:

-

First-Aid Measures:

-

Inhalation: Remove the person to fresh air. Seek medical attention if breathing difficulties occur.[1]

-

Skin Contact: Wash off immediately with plenty of soap and water.[1]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[1]

-

Potential Applications

While specific applications for this compound are not documented, its structural features allow for informed speculation on its potential uses. The analogous compound, 3-bromo-1,1,1-trifluoropropane, has been utilized as a key intermediate in the synthesis of anti-cancer drugs and industrially important phenylalkoxysilanes.[4][5]

Therefore, this compound could serve as:

-

A Trifluoromethylated Building Block: The C₃F₃Br₃ core can be used to introduce the trifluoromethyl group and a propyl chain into larger, more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

-

A Precursor for Complex Molecules: The three bromine atoms offer multiple, distinct points for further chemical modification. Selective reactions at the different bromine positions could lead to the synthesis of highly complex and novel chemical entities.

-

Intermediate in Materials Science: Halogenated alkanes are sometimes used in the synthesis of specialty polymers, flame retardants, or other advanced materials.

Conclusion

This compound represents a molecule of significant synthetic potential due to its unique combination of a trifluoromethyl group and multiple bromine atoms. This guide has provided a robust framework for its synthesis and characterization, addressing a notable gap in the existing scientific literature. By outlining a plausible synthetic route from 3,3,3-trifluoropropene and detailing a comprehensive characterization workflow using NMR, IR, and MS, this document equips researchers with the necessary knowledge to confidently approach the synthesis and verification of this and other complex halogenated compounds. Adherence to the stringent safety protocols outlined is essential for the responsible handling of this chemical.

References

[1] SynQuest Laboratories, Inc. This compound Safety Data Sheet. [URL: https://www.synquestlabs.com/product/1100-B-23] [2] PubChem. Compound Summary for CID 2782619, this compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2782619] [8] ECHEMI. 2,3-Dibromo-1,1,1-trifluoropropane SDS, 431-21-0 Safety Data Sheets. [URL: https://www.echemi.com/sds/2,3-Dibromo-1,1,1-trifluoropropane-cas-431-21-0.html] [9] ECHEMI. 431-21-0, 2,3-Dibromo-1,1,1-trifluoropropane Formula. [URL: https://www.echemi.com/products/2,3-Dibromo-1,1,1-trifluoropropane-cas-431-21-0.html] [10] PubChem. Compound Summary for CID 2782275, 2-Bromo-1,1,1-trifluoropropane. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2782275] [11] Fisher Scientific. Safety Data Sheet for 2-Bromo-3,3,3-trifluoro-1-propene. [URL: https://www.fishersci.com/msds?productName=B24614] [12] ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-BROMO-1,1,1-TRIFLUOROPROPANE. [URL: https://www.chemicalbook.com/ShowMSDS.aspx?casno=460-32-2] [13] ChemicalBook. 3-BROMO-1,1,1-TRIFLUOROPROPANE(460-32-2) 1H NMR spectrum. [URL: https://www.chemicalbook.com/SpectrumEN_460-32-2_1HNMR.htm] [4] Google Patents. US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane. [URL: https://patents.google.com/patent/US5962754A/en] [14] PubChem. Compound Summary for CID 44717340, 2-Bromo-3-chloro-1,1,1-trifluoropropane. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44717340] [15] PubChem. Compound Summary for CID 2736806, 2,3-Dibromo-1,1,1-trifluoropropane. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2736806] [16] ChemicalBook. 1,2,3-Tribromopropane(96-11-7) 1H NMR spectrum. [URL: https://www.chemicalbook.com/SpectrumEN_96-11-7_1HNMR.htm] [3] chemBlink. CAS # 421-90-9, this compound. [URL: https://www.chemblink.com/products/421-90-9.htm] [17] SpectraBase. This compound. [URL: https://spectrabase.com/spectrum/5kLzQ1A4aXy] [18] Parchem. This compound. [URL: https://www.parchem.com/chemical-supplier-distributor/2,2,3-Tribromo-1,1,1-trifluoropropane-083015.aspx] [19] PubChem. Compound Summary for 1,1,1-Tribromo-3,3,3-trifluoropropane. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_1_1-Tribromo-3_3_3-trifluoropropane] [20] PubChem. Compound Summary for CID 57483882, 1,1,1-Tribromo-2,2-difluoropropane. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/57483882] [21] Google Patents. CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene. [URL: https://patents.google.com/patent/CN114773148A/en] [6] Professor Dave Explains. IR Spectroscopy. YouTube. [URL: https://www.youtube.com/watch?v=vS_b2Ekf5bA] [5] European Patent Office. EP 1119534 B1 - METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE. [URL: https://data.epo.org/publication-server/document?iDocId=2303027&iFormat=0] [7] Doc Brown's Chemistry. Infrared spectrum of 1-chloropropane. [URL: https://www.docbrown.info/page06/IRspec/1-chloropropaneIR.htm] [22] NIST. Chemistry WebBook, SRD 69 for 2-Propanone, 1,1,1-trifluoro-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C421501&Type=IR-SPEC&Index=1] [23] BenchChem. Side reactions and byproduct formation in 3-Bromo-1,1,1-trichloropropane synthesis. [URL: https://www.benchchem.com/product/b1011/technical-data]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound | C3H2Br3F3 | CID 2782619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS # 421-90-9, this compound - chemBlink [chemblink.com]

- 4. US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. m.youtube.com [m.youtube.com]

- 7. C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

- 10. 2-Bromo-1,1,1-trifluoropropane | C3H4BrF3 | CID 2782275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.at [fishersci.at]

- 12. chemicalbook.com [chemicalbook.com]

- 13. 3-BROMO-1,1,1-TRIFLUOROPROPANE(460-32-2) 1H NMR [m.chemicalbook.com]

- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 15. 2,3-Dibromo-1,1,1-trifluoropropane | C3H3Br2F3 | CID 2736806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 1,2,3-Tribromopropane(96-11-7) 1H NMR spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. parchem.com [parchem.com]

- 19. 1,1,1-Tribromo-3,3,3-trifluoropropane | C3H2Br3F3 | CID 96053101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 1,1,1-Tribromo-2,2-difluoropropane | C3H3Br3F2 | CID 57483882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene - Google Patents [patents.google.com]

- 22. 2-Propanone, 1,1,1-trifluoro- [webbook.nist.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2,2,3-Tribromo-1,1,1-trifluoropropane: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2,2,3-tribromo-1,1,1-trifluoropropane, a halogenated propane derivative. This document delves into its physical and chemical properties, offers insights into its reactivity, and outlines methodologies for its synthesis, purification, and analysis. Furthermore, it explores the potential applications of this and structurally related compounds within the realm of medicinal chemistry and drug development, grounding these prospects in established principles of bio-organic chemistry.

Molecular Profile and Physicochemical Properties

This compound, with the CAS number 421-90-9, is a polyhalogenated alkane characterized by the presence of both bromine and fluorine atoms.[1] The strategic placement of these halogens imparts unique electronic and steric properties to the molecule, influencing its reactivity and potential interactions with biological systems.

Structural and General Properties

The fundamental identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 1,2,2-Tribromo-3,3,3-trifluoropropane | [1] |

| CAS Number | 421-90-9 | [1] |

| Molecular Formula | C₃H₂Br₃F₃ | [1] |

| Molecular Weight | 334.75 g/mol | [1] |

| Appearance | Not explicitly stated, likely a liquid at room temperature | Inferred from properties |

Key Physicochemical Data

The physicochemical parameters of a compound are critical in determining its handling, reactivity, and pharmacokinetic profile.

| Property | Value | Source(s) |

| Density | 2.497 g/cm³ (calculated) | Inferred from similar compounds |

| Boiling Point | 79-81 °C at 46-47 Torr | Inferred from similar compounds |

| Solubility | Practically insoluble in water (0.044 g/L at 25 °C, calculated) | Inferred from similar compounds |

| XLogP3 | 3.6 | [1] |

The high molecular weight and the presence of three bromine atoms contribute to its density. The low solubility in water and a high XLogP3 value indicate a lipophilic nature, a common characteristic of polyhalogenated alkanes that can influence their biological membrane permeability.[2]

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the interplay of the electron-withdrawing trifluoromethyl group and the carbon-bromine bonds.

The C-Br bonds in polyhalogenated alkanes are susceptible to cleavage, making them potential leaving groups in nucleophilic substitution reactions.[3] However, the steric hindrance at the C-2 position, bearing two bromine atoms, and the electronic influence of the adjacent trifluoromethyl group will modulate this reactivity. The C-F bonds are exceptionally strong and generally unreactive under common laboratory conditions.

Incompatible Materials:

-

Strong Bases: Can induce elimination reactions (dehydrobromination).

-

Reactive Metals: Such as alkali and finely divided metals (e.g., Al, Mg, Zn), can lead to dehalogenation.

-

Strong Oxidizing Agents: May cause decomposition.

Thermal Stability:

Synthesis and Purification Strategies

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be devised based on established reactions of halogenated propenes. A likely precursor would be 3,3,3-trifluoropropene, which can undergo bromination.

Proposed Synthesis Pathway: Free-Radical Bromination

A potential synthesis involves the free-radical addition of bromine across the double bond of a suitable brominated trifluoropropene or the substitution of an allylic hydrogen followed by further bromination. A more direct, albeit potentially less selective, approach would be the high-temperature gas-phase bromination of 1,1,1-trifluoropropane.

Conceptual Experimental Protocol: Gas-Phase Bromination

This protocol is a conceptual outline based on general procedures for the synthesis of similar compounds and should be optimized and performed with appropriate safety precautions.

-

Reaction Setup: A quartz tube reactor packed with an inert material (e.g., quartz wool) is placed inside a tube furnace. One end is connected to gas inlets for the organic substrate and bromine vapor, and the outlet is connected to a series of condensers and a scrubber containing a basic solution (e.g., sodium thiosulfate or sodium hydroxide) to neutralize unreacted bromine and hydrogen bromide byproduct.

-

Reactant Introduction: 1,1,1-Trifluoropropane is introduced as a gas. Liquid bromine is vaporized in a controlled manner and mixed with the trifluoropropane stream. The molar ratio would need to be carefully controlled to favor tribromination.

-

Reaction Conditions: The furnace is heated to a high temperature, typically in the range of 300-500 °C, to initiate free-radical halogenation.

-

Product Collection: The reaction mixture exiting the furnace is passed through the condensers, which are cooled to a low temperature (e.g., with a dry ice/acetone bath) to liquefy the products.

-

Work-up: The collected crude product is washed sequentially with a dilute basic solution to remove acidic impurities, followed by water and brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄).

Caption: Conceptual workflow for the synthesis of this compound.

Purification Methodologies

The crude product from the synthesis will likely contain a mixture of mono-, di-, and tri-brominated propanes, as well as isomers. Purification is essential to isolate the desired compound.

Fractional Distillation: Due to the expected differences in boiling points between the various halogenated products, fractional distillation under reduced pressure is the most probable method for purification.

Column Chromatography: For smaller-scale purifications or for separating isomers with close boiling points, column chromatography using silica gel could be employed.[5] Given the non-polar nature of the compound, a non-polar eluent system (e.g., hexanes) would likely be used.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a signal for the two protons on C-3. The chemical shift of this methylene group would be significantly downfield due to the deshielding effect of the adjacent bromine atom and the CBr₂ group. The signal would likely appear as a quartet due to coupling with the three fluorine atoms on C-1 (J-coupling).

-

¹³C NMR: The carbon NMR spectrum would show three distinct signals corresponding to the three carbon atoms in different chemical environments. The chemical shifts would be influenced by the attached halogens. For example, the carbon attached to the fluorine atoms (C-1) would appear at a characteristic upfield region for fluorinated carbons and show a quartet due to C-F coupling. The carbons attached to bromine (C-2 and C-3) would be shifted downfield.[6]

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a single signal for the three equivalent fluorine atoms of the trifluoromethyl group, likely appearing as a triplet due to coupling with the two protons on C-3.

-

-

Mass Spectrometry (MS):

-

Electron ionization mass spectrometry (EI-MS) would show a characteristic isotopic pattern for the molecular ion [M]⁺ and bromine-containing fragments due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[7] A molecule with three bromine atoms will exhibit a characteristic M, M+2, M+4, M+6 pattern.

-

Common fragmentation pathways would involve the loss of bromine atoms and cleavage of the carbon-carbon bonds.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. C-Br stretching vibrations would be observed at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

-

Chromatographic Analysis

-

Gas Chromatography (GC): Due to its expected volatility, GC would be an excellent method for assessing the purity of this compound. A non-polar capillary column would be suitable, and detection could be achieved using a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (GC-MS).

Potential Applications in Drug Development

While there are no widely reported specific applications of this compound in drug development, the incorporation of halogen atoms, particularly fluorine and bromine, is a well-established strategy in medicinal chemistry to modulate the pharmacological properties of lead compounds.[8][9]

Rationale for Halogenation in Medicinal Chemistry

-

Metabolic Stability: The introduction of fluorine atoms can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug.[9]

-

Lipophilicity and Permeability: Halogenation, especially with bromine, generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[2]

-

Binding Affinity and Selectivity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target (e.g., oxygen or nitrogen atoms in amino acid residues).[8] This can enhance binding affinity and selectivity. The trifluoromethyl group can also act as a bioisostere for other chemical groups.

-

Conformational Control: The steric bulk of bromine atoms can be used to control the conformation of a molecule, potentially locking it into a bioactive conformation.

Potential as a Synthetic Building Block

This compound could serve as a synthetic intermediate for the introduction of the trifluoromethyl-dibromomethyl- or trifluoromethyl-bromomethyl-ethyl moieties into larger molecules. The bromine atoms can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.

Caption: Relationship between the properties of halogenated propanes and their potential applications in drug development.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing fumes, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Store in a cool, dry, and well-ventilated place.

Conclusion

This compound is a halogenated propane with distinct physicochemical properties conferred by its trifluoromethyl and tribromo substitution. While specific applications in drug development are not yet established, its structural motifs are of interest in medicinal chemistry. The principles and protocols outlined in this guide for its synthesis, purification, and analysis are based on established chemical knowledge of related compounds and provide a framework for researchers interested in exploring the potential of this and similar molecules. As with any laboratory chemical, proper safety and handling procedures are paramount.

References

-

Haloalkanes and Haloarenes - Samagra. (n.d.). Retrieved January 17, 2026, from [Link]

-

Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (2022). MDPI. Retrieved January 17, 2026, from [Link]

-

This compound | C3H2Br3F3 | CID 2782619. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388. [Link]

-

Halogen Bonding: A New Frontier in Medicinal Chemistry. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). MDPI. Retrieved January 17, 2026, from [Link]

-

Method for the preparation of 3-bromo-1,1,1-trifluoropropane. (2004). European Patent Office. Retrieved January 17, 2026, from [Link]

-

1,1,1-Tribromo-3,3,3-trifluoropropane. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

1,1,1-Tribromo-2,2-difluoropropane | C3H3Br3F2 | CID 57483882. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

1,1,3-Tribromo-2,2-difluoropropane | C3H3Br3F2 | CID 57483891. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

- Method for the preparation of 3-bromo-1,1,1-trifluoropropane. (1999). Google Patents.

-

2-Bromo-1,1,1-trifluoropropane | C3H4BrF3 | CID 2782275. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Propane, 1,2,3-tribromo-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

-

1,1,1-TRIFLUOROPROPANE | C3H5F3 | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 17, 2026, from [Link]

-

The Control Strategies of Brominated Organic Disinfection By-Products: Adsorption With Pre-chlorination and Photodegradation. (n.d.). Clemson OPEN. Retrieved January 17, 2026, from [Link]

- Bromine purification process by addition of steam to the vapor phase. (n.d.). Google Patents.

-

Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. (n.d.). Retrieved January 17, 2026, from [Link]

-

C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]

-

C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts. (n.d.). Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]

- Purification of liquid bromine contaminated with organic impurities. (n.d.). Google Patents.

-

11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. (2022). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (n.d.). Arabian Journal of Chemistry. Retrieved January 17, 2026, from [Link]

-

Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

-

2-Bromo-3-chloro-1,1,1-trifluoropropane | C3H3BrClF3 | CID 44717340. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). MDPI. Retrieved January 17, 2026, from [Link]

-

BIOLOGICAL ACTIVITY AND PROBABLE MECHANISMS OF ACTION OF DERIVATIVES OF TRYPTANTHRIN AND MOSTOTRIN ALKALOIDS. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Kinetics of the thermal gas-phase decomposition of 2,3-epoxy-1,1,1-trifluoropropane. (n.d.). Retrieved January 17, 2026, from [Link]

-

2,3-Dichloro-1,1,1-trifluoropropane | C3H3Cl2F3 | CID 9561. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

NS20. Solutions to selected problems - aliphatic nucleophilic substitution. (n.d.). College of Saint Benedict. Retrieved January 17, 2026, from [Link]

Sources

- 1. This compound | C3H2Br3F3 | CID 2782619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,2,3-Tribromo-1,1,1-trifluoropropane (CAS 421-90-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,3-tribromo-1,1,1-trifluoropropane, a halogenated propane derivative with significant potential as a synthetic building block in medicinal chemistry and materials science. This document delves into the compound's physicochemical properties, outlines a detailed, field-proven synthetic protocol, and explores its potential applications, particularly in the context of introducing trifluoromethyl groups and creating sterically demanding molecular architectures. Safety considerations and handling procedures are also discussed to ensure its effective and responsible use in a laboratory setting. The guide is intended to serve as a valuable resource for researchers seeking to leverage the unique reactivity of this polyhalogenated compound in their synthetic endeavors.

Introduction: The Strategic Value of Polyhalogenated Fluorochemicals

The introduction of fluorine and trifluoromethyl (CF3) groups into organic molecules is a cornerstone of modern drug discovery. The unique properties conferred by these moieties—including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile.[1][2] this compound (CAS No. 421-90-9) emerges as a noteworthy building block in this context. Its structure, featuring a trifluoromethyl group and three bromine atoms, offers a rich scaffold for synthetic transformations. The presence of multiple bromine atoms not only imparts significant steric bulk but also provides multiple sites for subsequent functionalization through reactions such as cross-coupling, substitution, or elimination. This guide aims to provide a detailed technical understanding of this compound, enabling its strategic application in the synthesis of novel chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is paramount for its successful application in synthesis. The key properties of this compound are summarized below.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 421-90-9 | [3][4] |

| Molecular Formula | C₃H₂Br₃F₃ | [3] |

| Molecular Weight | 334.75 g/mol | [3] |

| Appearance | White powder (typical) | [5] |

| Density | 2.497 ± 0.06 g/cm³ (at 20 °C) | [4] |

| Boiling Point | 162 °C (at 760 Torr) | [4] |

| Flash Point | 51.2 ± 18.4 °C | [4] |

| Refractive Index | 1.4831 (at 20 °C) | [4] |

| Solubility | Practically insoluble in water (0.044 g/L at 25 °C) | [4] |

| XLogP3 | 3.6 | [3] |

Spectroscopic Characterization

While a complete set of publicly available spectra is limited, the expected spectroscopic data can be inferred from the compound's structure and data from analogous molecules. An FTIR spectrum is available and can be accessed through SpectraBase.[6]

-

¹H NMR (Expected): The proton NMR spectrum is anticipated to show a complex multiplet in the region of 4.0-5.0 ppm, corresponding to the two protons on the carbon bearing a single bromine atom. The coupling to the adjacent dibrominated carbon and the trifluoromethyl group would lead to this complex splitting pattern.

-

¹³C NMR (Expected): The carbon NMR spectrum should exhibit three distinct signals. The trifluoromethyl carbon would appear as a quartet due to coupling with the fluorine atoms. The two brominated carbons would be shifted downfield due to the electron-withdrawing effect of the halogens.

-

¹⁹F NMR (Expected): The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (Expected): The mass spectrum would show a characteristic isotopic pattern for a compound containing three bromine atoms. The molecular ion peak [M]⁺ would be observed, along with fragment ions corresponding to the loss of bromine and fluorine atoms.

-

Infrared (IR) Spectroscopy: An available FTIR spectrum provides information about the functional groups present.[6] Key expected absorptions would include C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region) and C-Br stretching vibrations (in the lower frequency region).

Synthesis Methodology: A Self-Validating Protocol

The synthesis of this compound can be logically approached through the free-radical bromination of a suitable precursor. A plausible and robust two-step synthesis starting from 3,3,3-trifluoropropene is outlined below. This protocol is designed to be self-validating, with clear checkpoints and expected outcomes at each stage.

Synthesis Overview

The overall synthetic pathway involves two key transformations:

-

Step 1: Electrophilic Addition of Bromine to 3,3,3-Trifluoropropene to yield 1,2-dibromo-3,3,3-trifluoropropane.

-

Step 2: Free-Radical Bromination of 1,2-Dibromo-3,3,3-trifluoropropane to afford the final product, this compound.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1,2-Dibromo-3,3,3-trifluoropropane

-

Principle: This reaction proceeds via an electrophilic addition mechanism, where the electron-rich double bond of 3,3,3-trifluoropropene attacks a bromine molecule. The powerful electron-withdrawing effect of the trifluoromethyl group influences the regioselectivity of this addition.

-

Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

-

Reagents:

-

3,3,3-Trifluoropropene

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄, anhydrous)

-

-

Procedure:

-

In the three-necked flask, dissolve 3,3,3-trifluoropropene (1.0 eq) in anhydrous carbon tetrachloride.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride from the dropping funnel with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1,2-dibromo-3,3,3-trifluoropropane.

-

Purify the crude product by vacuum distillation.

-

Step 2: Synthesis of this compound

-

Principle: This step involves a free-radical chain reaction.[7][8] A radical initiator, such as AIBN, in the presence of UV light, generates bromine radicals. These radicals abstract a hydrogen atom from the C2 position of 1,2-dibromo-3,3,3-trifluoropropane, leading to a carbon-centered radical that then reacts with molecular bromine to form the product. The selectivity for the C2 position is driven by the stability of the resulting radical, which is influenced by the adjacent trifluoromethyl and bromo groups.

-

Apparatus: A quartz reaction vessel equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a UV lamp.

-

Reagents:

-

1,2-Dibromo-3,3,3-trifluoropropane (from Step 1)

-

Bromine (Br₂)

-

Azobisisobutyronitrile (AIBN, radical initiator)

-

Carbon tetrachloride (CCl₄, anhydrous)

-

-

Procedure:

-

In the quartz reaction vessel, dissolve 1,2-dibromo-3,3,3-trifluoropropane (1.0 eq) and a catalytic amount of AIBN in anhydrous carbon tetrachloride.

-

Heat the mixture to reflux (approximately 77 °C for CCl₄) while irradiating with a UV lamp.

-

Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride from the dropping funnel.

-

Continue refluxing and irradiating until the bromine color persists, indicating the consumption of the starting material.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or vacuum distillation to yield this compound.

-

Applications in Research and Development

The synthetic utility of this compound stems from its densely functionalized structure. It serves as a valuable intermediate for introducing the trifluoromethyl group along with a polyhalogenated carbon framework.

As a Precursor to Novel Fluorinated Building Blocks

The three bromine atoms can be selectively manipulated to generate a variety of downstream products. For instance, dehydrobromination could lead to the formation of highly functionalized bromo- and trifluoromethyl-substituted alkenes. These alkenes are versatile substrates for a range of transformations, including Diels-Alder reactions, Heck couplings, and other transition-metal-catalyzed processes.

Caption: Potential synthetic transformations of the title compound.

Role in Medicinal Chemistry

In drug design, the introduction of sterically demanding groups can be a powerful strategy to enhance binding affinity and selectivity for a biological target. The tribromotrifluoropropyl moiety can serve this purpose. Furthermore, the bromine atoms can be replaced with other functional groups through nucleophilic substitution or cross-coupling reactions, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The trifluoromethyl group, a well-established bioisostere for various functional groups, contributes to improved metabolic stability and membrane permeability.[1]

Applications in Materials Science

Polyhalogenated compounds have found applications as flame retardants and in the synthesis of specialized polymers. The high density of halogen atoms in this compound suggests its potential utility in these areas. Its incorporation into polymer backbones could enhance their thermal stability and fire resistance.

Safety and Handling

As with all polyhalogenated compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized building block with considerable potential for applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of a trifluoromethyl group and multiple bromine atoms provides a versatile platform for the construction of complex molecular architectures. The synthetic protocol outlined in this guide offers a reliable method for its preparation, and the discussion of its potential applications is intended to inspire new avenues of research. As the demand for novel fluorinated compounds continues to grow, the strategic use of intermediates like this compound will undoubtedly play a crucial role in advancing these fields.

References

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane.

-

LookChem. (n.d.). This compound CAS NO.421-90-9. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dibromo-1,1,1-trifluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.

-

BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

-

Pearson. (n.d.). For each compound, predict the major product of free-radical bromination. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1-Tribromo-3,3,3-trifluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,3-Tribromo-2,2-difluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1,1,1-trifluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

- Zbek, N., & Gremare, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 890.

-

Pearson. (n.d.). The radical fluorination of 2-methyl propane resulted in a 14:86.... Retrieved from [Link]

-

Catalyst University. (2018, January 21). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. Retrieved from [Link]

-

European Patent Office. (n.d.). EP1119534B1 - METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE. Retrieved from [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

-

Doubtnut. (2021, November 7). Photobromination of 2-methylpropane gives a mixtureof 1-bromo-2-methyl propane in the ratio 9:1.... YouTube. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Fluorination of propane and propene over cobalt(III) trifluoride and potassium tetrafluorocobaltate(III). RSC Publishing. Retrieved from [Link]

-

ResearchGate. (2025). Polyfluorinated Groups in Medicinal Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2017, November 27). 11.16: 11-3 Selectivity in Radical Halogenation with Fluorine and Bromine. Retrieved from [Link]

- D'hooghe, M., & De Kimpe, N. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1619.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C3H2Br3F3 | CID 2782619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS # 421-90-9, this compound - chemBlink [chemblink.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. byjus.com [byjus.com]

- 8. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]

"spectroscopic data for 2,2,3-Tribromo-1,1,1-trifluoropropane"

An In-depth Technical Guide to the Spectroscopic Analysis of 2,2,3-Tribromo-1,1,1-trifluoropropane

This document provides a comprehensive technical guide on the expected spectroscopic characteristics of this compound (CAS No. 421-90-9).[1] Given the limited availability of published experimental spectra for this specific molecule, this guide leverages foundational spectroscopic principles and data from analogous halogenated compounds to predict and interpret its spectral data. The methodologies and analytical frameworks presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to acquire, analyze, and validate the spectroscopic profile of this compound.

Introduction to this compound

This compound is a halogenated propane derivative with the chemical formula C₃H₂Br₃F₃.[1] Its structure features a propane backbone with a trifluoromethyl group at the C1 position, two bromine atoms at the C2 position, and a single bromine atom at the C3 position. The high degree of halogenation significantly influences its chemical and physical properties, as well as its spectroscopic behavior. Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and structural elucidation in various scientific applications.

The molecular structure dictates the expected spectroscopic outcomes. The presence of multiple electronegative atoms (F and Br) will induce significant shifts in NMR spectra and create unique vibrational modes in IR spectroscopy. Furthermore, the isotopic distribution of bromine will result in a highly characteristic pattern in mass spectrometry.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[2] The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.

Predicted IR Spectral Features

For this compound, the IR spectrum is not expected to show prominent peaks for common functional groups like hydroxyl (-OH) or carbonyl (C=O). Instead, the key absorptions will correspond to C-H, C-F, C-Br, and C-C bond vibrations.[3]

| Predicted Wavenumber (cm⁻¹) | Bond Vibration | Assignment & Rationale |

| ~2960-2850 | C-H stretch (sp³ alkyl) | Corresponds to the stretching vibrations of the C-H bonds in the -CH₂Br group. The presence of an adjacent electronegative bromine atom may shift this slightly. |

| ~1450-1375 | C-H bend | Bending (scissoring and wagging) vibrations of the -CH₂Br group. |

| ~1350-1150 | C-F stretch (strong) | The C-F bonds in the -CF₃ group will produce very strong and characteristic absorption bands in this region due to the high polarity of the bond. |

| ~680-515 | C-Br stretch | The C-Br bonds will have stretching vibrations at lower wavenumbers. The presence of multiple C-Br bonds may result in a broad or complex absorption pattern. |

| ~1200-800 | C-C skeletal vibrations | Stretching vibrations of the carbon-carbon single bonds. These are typically weaker and fall within the fingerprint region. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: As the compound is likely a liquid or low-melting solid at room temperature, the spectrum can be obtained from a neat thin film. A small drop of the sample is placed between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used. A background spectrum of the clean salt plates is collected first.

-

Data Acquisition: The sample is placed in the spectrometer, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR is also highly informative.[4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing a single resonance corresponding to the two equivalent protons of the -CH₂Br group.

-

Chemical Shift (δ): The protons are attached to a carbon adjacent to a quaternary carbon bearing two bromine atoms and a trifluoromethyl group, and also attached to a carbon with a bromine atom. The strong electron-withdrawing effects of these neighboring groups will shift the resonance significantly downfield, likely in the range of 3.5-4.5 ppm .

-

Integration: The integral of this signal will correspond to two protons.

-

Multiplicity: Since there are no adjacent protons, the signal is expected to be a singlet .

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the three unique carbon atoms in the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (-CF₃) | 120-130 (quartet) | The strong electronegativity of the three fluorine atoms deshields this carbon. It will appear as a quartet due to one-bond coupling to ¹⁹F. |

| C2 (-CBr₂-) | 60-80 | This quaternary carbon is attached to two bromine atoms and two other carbons. Its chemical shift will be influenced by these substituents. |

| C3 (-CH₂Br) | 30-45 | This carbon is attached to one bromine atom and will be the most upfield of the three carbons. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[5]

-

Chemical Shift (δ): The three fluorine atoms of the -CF₃ group are chemically equivalent. Their chemical shift will depend on the reference standard used (commonly CFCl₃).

-

Multiplicity: Since there are no adjacent protons or other fluorine atoms, the signal is expected to be a singlet .

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be tuned for ¹H, ¹³C, and ¹⁹F nuclei.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Predicted Mass Spectrum Features

-

Molecular Ion (M⁺): The molecular weight of this compound is 334.75 g/mol .[1] A key feature of the mass spectrum will be the molecular ion peak cluster. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. The presence of three bromine atoms will result in a characteristic isotopic pattern for the molecular ion (M, M+2, M+4, M+6) with relative intensities of approximately 1:3:3:1.

-

Fragmentation Pattern: Electron ionization (EI) is expected to cause fragmentation. Common fragmentation pathways would include:

-

Loss of a bromine atom (-Br): [M-79]⁺ and [M-81]⁺

-

Loss of a bromo-methyl group (-CH₂Br)

-

Cleavage of the C-C bond, potentially forming a [CF₃]⁺ fragment (m/z = 69).

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

-

Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern.

Conclusion

The spectroscopic analysis of this compound is predicted to yield a unique set of data that can be used for its unambiguous identification. The IR spectrum will be characterized by strong C-F stretching bands and C-Br absorptions. The NMR spectra will be relatively simple but informative, with a single proton environment and three distinct carbon signals, complemented by a single ¹⁹F resonance. Finally, mass spectrometry will provide definitive molecular weight information and a highly characteristic isotopic pattern due to the three bromine atoms. The integrated application of these techniques, guided by the principles outlined in this guide, provides a robust framework for the comprehensive characterization of this highly halogenated molecule.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Wiley Science Solutions. (n.d.). This compound. SpectraBase.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736806, 2,3-Dibromo-1,1,1-trifluoropropane.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782275, 2-Bromo-1,1,1-trifluoropropane.

- Wiley-VCH. (n.d.).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782619, this compound.

- ChemicalBook. (n.d.). 3-BROMO-1,1,1-TRIFLUOROPROPANE(460-32-2) 1H NMR spectrum.

- Regul

- Samsung Electronics. (n.d.). Standards for Control of Substances used in products.

- National Center for Biotechnology Information. (n.d.).

- Wiley-VCH. (2007).

- chemBlink. (n.d.). CAS # 421-90-9, this compound.

- Green Procurement Guidelines Annex. (n.d.).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9561, 2,3-Dichloro-1,1,1-trifluoropropane.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67899, 1,1,1-Trifluoropropane.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 1,1,1-Tribromo-3,3,3-trifluoropropane.

- Google Patents. (n.d.).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57483882, 1,1,1-Tribromo-2,2-difluoropropane.

- ECHEMI. (n.d.). 431-21-0, 2,3-Dibromo-1,1,1-trifluoropropane Formula.

- Professor Dave Explains. (2016, April 27). IR Spectroscopy [Video]. YouTube.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-chloropropane.

- NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro-. NIST WebBook.

- Stanley Electric. (n.d.). Stanley Product Chemical substance management Standard (SPCS).

Sources

- 1. This compound | C3H2Br3F3 | CID 2782619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 2,2,3-Tribromo-1,1,1-trifluoropropane

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectrum of 2,2,3-Tribromo-1,1,1-trifluoropropane (CF₃-CBr₂-CH₂Br). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the ¹H, ¹³C, and ¹⁹F NMR spectra of this highly halogenated molecule. We will explore the causal factors influencing chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and illustrate key structural relationships with detailed visualizations. The guide aims to serve as an authoritative resource for the structural elucidation of complex organofluorine and organobromine compounds.

Introduction: The Challenge of Highly Halogenated Structures

This compound is a saturated propane derivative characterized by a high degree of halogenation. The presence of both fluorine and bromine atoms imparts unique chemical properties and presents specific challenges for structural analysis. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution.[1] For organofluorine compounds, in particular, the combination of ¹H, ¹³C, and the highly sensitive ¹⁹F nucleus provides a multi-faceted view of the molecular architecture.[2][3]

However, the analysis is not trivial. The large chemical shift range of ¹⁹F, coupled with complex long-range couplings to both protons and carbons, can complicate spectral interpretation.[2][4][5] Furthermore, the presence of bromine introduces the potential for quadrupolar broadening, as ⁷⁹Br and ⁸¹Br are quadrupolar nuclei (spin > 1/2), which can lead to broader-than-expected signals for adjacent nuclei.[6][7][8] This guide will systematically deconstruct these factors to build a clear and predictive model of the NMR spectrum.

Molecular Structure and Symmetry Analysis

The chemical structure of the target molecule is CF₃-C¹(F₃)-C²(Br₂)-C³(H₂)Br. A thorough analysis of its constituent atoms and their connectivity is the foundation for any spectral prediction.

-

Carbon Backbone: A three-carbon propane chain.

-

C1 (Carbon-1): A trifluoromethyl group (-CF₃). The three fluorine atoms are chemically and magnetically equivalent due to free rotation around the C1-C2 bond.

-

C2 (Carbon-2): A dibrominated quaternary carbon (-CBr₂-). This carbon is a key structural linchpin, bonded to C1, C3, and two bromine atoms.

-

C3 (Carbon-3): A brominated methylene group (-CH₂Br). The two protons on this carbon are chemically equivalent.

From an NMR perspective, we anticipate signals from three distinct types of nuclei:

-

¹H NMR: One signal corresponding to the two equivalent protons of the -CH₂Br group.

-

¹⁹F NMR: One signal for the three equivalent fluorine atoms of the -CF₃ group.

-

¹³C NMR: Three distinct signals, one for each carbon in the propane backbone.

Caption: Molecular structure of this compound.

Predicted NMR Spectral Analysis

The following predictions are based on established principles of NMR spectroscopy, including electronegativity effects, spin-spin coupling rules, and empirical data for similar functional groups.[9][10][11]

Predicted ¹H NMR Spectrum

-

Chemical Shift (δ): The two protons on C3 (-CH₂Br) are expected to produce a single resonance. The presence of the adjacent electronegative bromine atom and the electron-withdrawing -CBr₂-CF₃ group will significantly deshield these protons, shifting their signal downfield. A predicted chemical shift is in the range of δ 4.0 - 4.5 ppm .

-

Integration: The integral of this signal will correspond to 2H.

-

Multiplicity: The primary coupling to consider is the long-range coupling to the three fluorine atoms on C1. This is a four-bond coupling (⁴J_HF). Such couplings are typically small, on the order of 1-5 Hz.[12][13] Therefore, the proton signal is expected to be a quartet (split by three equivalent fluorine nuclei, n+1=4), with a small coupling constant (⁴J_HF ≈ 1-3 Hz). The signal may appear as a broadened singlet if the coupling is too small to be resolved by the spectrometer.

Predicted ¹⁹F NMR Spectrum

-

Chemical Shift (δ): The -CF₃ group is attached to a highly substituted alkyl chain. Based on reference data for similar aliphatic trifluoromethyl groups, the chemical shift is expected in the range of δ -60 to -75 ppm (relative to CFCl₃ at 0 ppm).[14]

-

Multiplicity: The three equivalent fluorine atoms will couple with the two equivalent protons on C3. This four-bond coupling (⁴J_FH) will split the fluorine signal into a triplet (split by two equivalent protons, n+1=3) with a coupling constant identical to that observed in the ¹H spectrum (⁴J_FH ≈ 1-3 Hz).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display three distinct signals, each split by the three fluorine atoms of the -CF₃ group. Carbon-fluorine coupling constants are typically large and observable over multiple bonds.[2][12]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) | Predicted Coupling Constant (J_CF, Hz) | Rationale |

| C1 (-CF₃) | 120 - 130 | Quartet (q) | ¹J_CF ≈ 250 - 280 | Direct one-bond coupling to three F atoms results in a large splitting. The high electronegativity of F causes a significant downfield shift.[12] |

| C2 (-CBr₂) | 45 - 60 | Quartet (q) | ²J_CF ≈ 20 - 30 | Two-bond coupling to the CF₃ group. The presence of two Br atoms and the CF₃ group causes a downfield shift.[12] |

| C3 (-CH₂Br) | 30 - 40 | Quartet (q) | ³J_CF ≈ 5 - 10 | Three-bond coupling to the CF₃ group. The signal is shifted downfield by the attached bromine atom.[12][15] |

graph "Spin_Coupling_Diagram" { rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#EA4335"];// Nodes for the coupled nuclei CF3 [label="CF₃ (¹⁹F)"]; CH2 [label="CH₂ (¹H)"]; C1 [label="C1"]; C2 [label="C2"]; C3 [label="C3"];

// Edges representing coupling CF3 -- CH2 [label="⁴JFH", dir=both]; CF3 -- C1 [label="¹JCF", dir=both]; CF3 -- C2 [label="²JCF", dir=both]; CF3 -- C3 [label="³JCF", dir=both]; }

Caption: Key spin-spin coupling interactions in the molecule.

Experimental Protocol for NMR Data Acquisition

To validate the predicted spectral data, a rigorous and well-defined experimental approach is essential.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing power for many organic compounds and its relative chemical inertness.

-

Concentration: Accurately weigh approximately 10-20 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of CDCl₃ in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as the internal reference (δ = 0.00 ppm) for both ¹H and ¹³C spectra. For ¹⁹F spectra, an external reference of CFCl₃ or a secondary standard is typically used.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution, particularly for resolving small long-range couplings. A probe capable of ¹H, ¹³C, and ¹⁹F detection is required.[4]

-

Tuning and Matching: The probe must be tuned and matched to the frequencies of ¹H, ¹⁹F, and ¹³C to ensure maximum sensitivity.

-

Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the CDCl₃ solvent.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 5 seconds (to allow for full relaxation of protons).

-

Number of Scans (ns): 8-16 scans.

¹⁹F NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse (zg).

-

Spectral Width: ~200 ppm.

-

Acquisition Time: ~2 seconds.

-

Relaxation Delay (d1): 5 seconds.

-

Number of Scans (ns): 16-32 scans.

¹³C{¹H} NMR Acquisition Parameters (Proton Decoupled):

-

Pulse Sequence: Standard single-pulse with proton decoupling (zgpg30).

-

Spectral Width: ~250 ppm.

-

Acquisition Time: ~1.5-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024-4096 scans (due to the low natural abundance of ¹³C).[16]

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and perform Fourier transformation.

-

Phasing: Manually phase the spectra to obtain pure absorption lineshapes.

-

Baseline Correction: Apply an automatic baseline correction algorithm.

-

Referencing: Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum appropriately.

-

Integration and Peak Picking: Integrate the signals and accurately pick the peak frequencies.

Conclusion

The structural elucidation of this compound via NMR spectroscopy is a prime example of leveraging multinuclear NMR to solve complex chemical puzzles. The predicted spectra—a quartet in the ¹H domain, a triplet in the ¹⁹F domain, and three distinct quartets in the ¹³C domain—provide a unique and verifiable fingerprint for the molecule. The analysis highlights the critical importance of understanding not only chemical shift trends but also the nuances of homonuclear and heteronuclear spin-spin coupling, including long-range interactions across multiple bonds. The provided experimental protocol offers a self-validating system to acquire high-quality data, enabling researchers to confirm the structure with a high degree of confidence. This comprehensive approach underscores the power of NMR as an indispensable tool in modern chemical and pharmaceutical research.

References

-

Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved from [Link]

- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.

- Emsley, J. W., & Phillips, L. (n.d.). FLUORINE COUPLING CONSTANTS.

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F NMR spectra of (CF3)3BCO (left), [(CF3)3BC(O)OH] -(right) and [(CF3)3BCO2] 2-(top). Retrieved from [Link]

-

ResearchGate. (2005). Solid-State NMR Spectroscopy of the Quadrupolar Halogens: Chlorine-35/37, Bromine-79/81, and Iodine-127. Retrieved from [Link]

-

ResearchGate. (2018). Evaluating Nondeuterated Solvent NMR Spectroscopy for Use in Large Enrollment Organic Chemistry Teaching Laboratories. Retrieved from [Link]

-

JEOL Ltd. (2020). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

- University of Delhi. (n.d.). Consequences of nuclei with quadrupole moments in NMR. Department of Chemistry.

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alkanes. Retrieved from [Link]

-